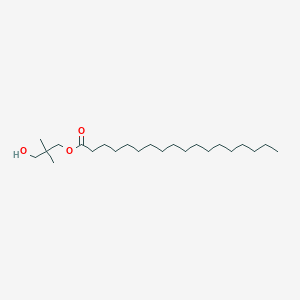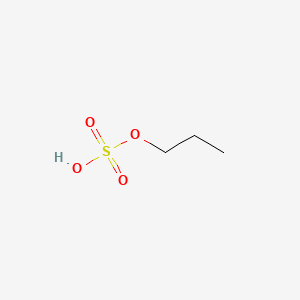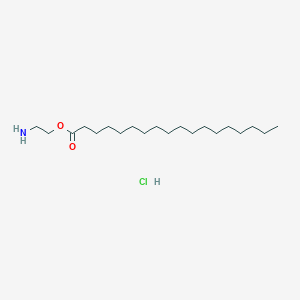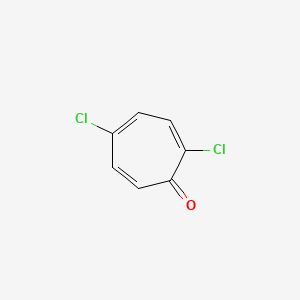
Gadolinium;ZINC
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gadolinium-incorporated zinc oxide (Gadolinium;ZINC) is a compound that combines the properties of gadolinium and zinc oxide. Gadolinium is a rare-earth element known for its magnetic properties and low toxicity, while zinc oxide is a semiconductor with a wide range of applications in electronics and medicine. The combination of these two elements results in a compound with unique physicochemical properties, making it suitable for various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Gadolinium-incorporated zinc oxide can be synthesized using various methods, including the hydrothermal synthesis route. In this method, zinc acetate dihydrate and gadolinium metal powder are dissolved in deionized water under magnetic stirring to form a clear solution. The mixture is then subjected to hydrothermal conditions, typically at elevated temperatures and pressures, to facilitate the incorporation of gadolinium into the zinc oxide lattice .
Industrial Production Methods
Industrial production of gadolinium-incorporated zinc oxide often involves large-scale hydrothermal synthesis or sol-gel methods. These methods are preferred due to their ability to produce high-purity and homogeneous materials. The sol-gel method, for instance, involves the transition of a solution into a solid gel phase, followed by drying and calcination to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
Gadolinium-incorporated zinc oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form gadolinium oxide and zinc oxide.
Reduction: Reduction reactions can convert gadolinium oxide back to gadolinium metal.
Substitution: Gadolinium can substitute zinc in the zinc oxide lattice, altering the material’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as oxygen or hydrogen peroxide.
Reducing agents: Such as hydrogen gas or sodium borohydride.
Substitution conditions: Typically involve high temperatures and pressures to facilitate the incorporation of gadolinium into the zinc oxide lattice.
Major Products Formed
The major products formed from these reactions include gadolinium oxide, zinc oxide, and various intermediate compounds depending on the specific reaction conditions .
Scientific Research Applications
Gadolinium-incorporated zinc oxide has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in various chemical reactions due to its unique surface properties.
Biology: Employed in biological imaging and as a contrast agent in magnetic resonance imaging (MRI) due to its magnetic properties.
Medicine: Investigated for its potential anticancer properties and antibacterial activity against various pathogens.
Industry: Utilized in the production of flexible capacitors and other electronic devices due to its excellent electrical conductivity and stability
Mechanism of Action
The mechanism of action of gadolinium-incorporated zinc oxide involves its interaction with biological systems and electronic devices. In biological systems, the compound’s magnetic properties enhance imaging techniques, while its surface properties facilitate interactions with cellular components. In electronic devices, the incorporation of gadolinium into the zinc oxide lattice improves electrical conductivity and stability, making it suitable for use in advanced capacitors and other applications .
Comparison with Similar Compounds
Similar Compounds
Gadolinium-doped zinc ferrite: Similar in structure but incorporates iron, resulting in different magnetic and electrical properties.
Gadolinium oxide: Pure gadolinium oxide without the incorporation of zinc, used primarily in imaging and as a catalyst.
Zinc oxide: Pure zinc oxide without gadolinium, widely used in electronics and medicine
Uniqueness
Gadolinium-incorporated zinc oxide is unique due to its combination of magnetic and semiconductor properties. This dual functionality makes it highly versatile for applications in both biological imaging and electronic devices, setting it apart from other similar compounds .
Properties
CAS No. |
12064-51-6 |
|---|---|
Molecular Formula |
GdZn2 |
Molecular Weight |
288.0 g/mol |
IUPAC Name |
gadolinium;zinc |
InChI |
InChI=1S/Gd.2Zn |
InChI Key |
BBCWZGIJXVXDOS-UHFFFAOYSA-N |
Canonical SMILES |
[Zn].[Zn].[Gd] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


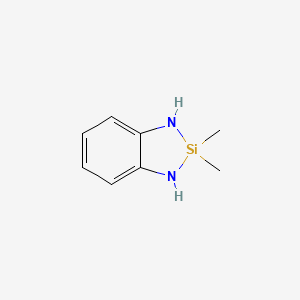
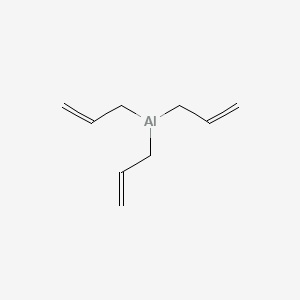
![3,3-Dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B14718630.png)
![Bis[(4-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)] hexanedioate](/img/structure/B14718641.png)
